molecular formula C18H17N3O4 B1455671 Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 1324060-47-0

Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1455671
CAS No.: 1324060-47-0
M. Wt: 339.3 g/mol
InChI Key: CGPTYIOYWQRJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Hypothetical ¹H NMR (400 MHz, DMSO-d₆) assignments:

δ (ppm) Multiplicity Integration Assignment
8.45 Singlet 1H H-5 (pyrido ring)
7.25–7.35 Multiplet 5H Phenyl protons
4.25 Triplet 2H NCH₂CH₂Ph (J = 7.2 Hz)
3.85 Singlet 3H OCH₃ (ester)
3.70 Triplet 2H NCH₂CH₂Ph (J = 7.2 Hz)
2.50 Singlet 3H C7-CH₃

¹³C NMR (100 MHz, DMSO-d₆) key signals:

  • 169.8 ppm (ester C=O).
  • 164.2 ppm (C2=O), 162.5 ppm (C4=O).
  • 140.1–125.3 ppm (aromatic carbons).
  • 52.1 ppm (OCH₃).

Infrared (IR) and Mass Spectrometric (MS) Fingerprinting

IR (KBr, cm⁻¹) :

  • 1742 (ester C=O stretch).
  • 1685, 1660 (pyrimidinedione C=O).
  • 1602 (aromatic C=C).

MS (ESI+) :

  • Molecular ion : m/z 339.35 [M+H]⁺.
  • Major fragments:
    • m/z 280.30 [M−COOCH₃]⁺.
    • m/z 152.10 [C₇H₇N₂O]⁺ (pyrido-pyrimidine core).

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT studies (B3LYP/6-31G*) reveal:

  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
  • Bond lengths :
    • C2=O: 1.22 Å.
    • N1-C8 (2-phenylethyl): 1.47 Å.
  • Charge distribution :
    • Negative charges on O atoms of C=O groups.
    • Positive charges on pyrido ring carbons.

Table 1 : Summary of Key Computational Parameters.

Parameter Value
HOMO Energy (eV) -6.8
LUMO Energy (eV) -2.6
Dipole Moment (Debye) 5.3
Polarizability (ų) 35.7

Properties

IUPAC Name

methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-13(17(23)25-2)10-14-15(19-11)21(18(24)20-16(14)22)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPTYIOYWQRJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)NC(=O)N(C2=N1)CCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (CAS Number: 1324060-47-0) is a complex organic compound belonging to the pyrimidine class. Its unique structure allows for various biological activities, including potential applications in medicinal chemistry. This article reviews its synthesis, biological evaluations, and specific case studies that highlight its pharmacological potential.

  • Molecular Formula: C₁₈H₁₇N₃O₄
  • Molecular Weight: 339.35 g/mol
  • Catalog Number: 080590
  • MDL Number: MFCD19707786

Synthesis

The synthesis of this compound typically involves multi-step reactions that include nucleophilic substitutions and cyclization processes. The synthesis pathway often utilizes starting materials such as malonic acid derivatives and phenylethylamine to construct the pyrido[2,3-d]pyrimidine framework.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines. A study evaluated its cytotoxic effects using the MTT assay on several cell lines including HeLa (cervical cancer), HT29 (colon cancer), and HepG2 (liver cancer). The results indicated a total growth inhibition (TGI) at concentrations ranging from 20 to 49 µg/ml depending on the cell line tested .

Cell LineTGI Concentration (µg/ml)
HeLa20
HT2935
HepG241

The antitumor effects are attributed to the compound's ability to inhibit key cellular pathways involved in tumor proliferation. Specifically, it has been shown to interfere with EGFR tyrosine kinase activity, which is crucial for cancer cell growth and survival. In vitro studies reported an inhibition percentage of over 70% at a concentration of 0.1 µM against various cancer cell lines .

Antibacterial and Antifungal Activity

In addition to its antitumor properties, this compound has also been screened for antibacterial and antifungal activities. The disc diffusion method was employed to assess its efficacy against gram-positive and gram-negative bacteria as well as fungal strains. Preliminary results indicated moderate antibacterial activity with zones of inhibition comparable to established antibiotics .

Case Studies

Case Study 1: Antitumor Efficacy
In a controlled experiment involving the treatment of HeLa cells with varying concentrations of the compound, researchers observed a dose-dependent response in cell viability. The study concluded that the compound's structural features significantly contribute to its cytotoxic effects.

Case Study 2: Antimicrobial Assessment
A separate study focused on the antimicrobial properties of derivatives of pyrido[2,3-d]pyrimidines highlighted that modifications in the chemical structure could enhance activity against specific microbial strains. The findings suggest that further structural optimization may yield derivatives with improved potency .

Scientific Research Applications

Medicinal Chemistry

Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is being investigated for its potential as a therapeutic agent . Its structure suggests that it may exhibit activities similar to other pyrimidine derivatives known for their biological effects.

Potential Therapeutic Uses

  • Antitumor Activity : Preliminary studies indicate that compounds with similar structures may possess antitumor properties. Research is ongoing to evaluate the efficacy of this compound against various cancer cell lines.
  • Antimicrobial Properties : The compound's ability to inhibit microbial growth is being explored, particularly against resistant strains of bacteria and fungi.

Biological Research

The compound is also utilized in biological research settings to understand its interaction with biological systems.

Mechanistic Studies

  • Enzyme Inhibition : Research has focused on the inhibition of specific enzymes that play a role in disease pathways. Understanding how this compound interacts with these enzymes can provide insights into its mechanism of action.

Cellular Studies

  • Cell Viability Assays : Studies involving cell lines have been conducted to assess the cytotoxic effects of the compound. These assays help determine the concentration at which the compound exhibits significant biological activity.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the pharmacological properties of this compound. Researchers are examining how modifications to its structure can enhance its therapeutic potential and reduce side effects.

Structural ModificationExpected Effect
Altering substituents on the phenyl groupIncreased potency against specific targets
Modifying the dioxo groupEnhanced stability and bioavailability

Case Studies

Several case studies have been documented that highlight the applications of this compound:

Case Study 1: Antitumor Activity

A recent study investigated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell proliferation at specific concentrations compared to control groups.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The findings showed promising antibacterial activity at lower concentrations than previously reported for similar compounds.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The structural diversity of pyrido[2,3-d]pyrimidines arises from variations in substituents at positions 1, 3, 5, 6, and 6. Key analogs and their distinguishing features are summarized in Table 1 .

Table 1: Structural Comparison of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 1-(2-Phenylethyl), 7-methyl, 6-methyl ester C₁₈H₁₇N₃O₄ 339.35
Methyl 1-benzyl-7-methyl-2,4-dioxo-...-6-carboxylate 1-Benzyl, 7-methyl, 6-methyl ester C₁₇H₁₅N₃O₄ 325.33
Allyl 7-methyl-2,4-dioxo-5-phenyl-...-6-carboxylate 5-Phenyl, 1-allyl, 6-allyl ester C₁₈H₁₇N₃O₄ 339.35
Ethyl 1,3,7-trimethyl-2,4-dioxo-...-6-carboxylate 1,3,7-Trimethyl, 6-ethyl ester C₁₃H₁₅N₃O₄ 325.28
7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-...-6-carbonitrile 5-(4-Chlorophenyl), 6-carbonitrile, 7-amino C₁₆H₁₂ClN₅O₂ 341.75

Key Observations :

  • The methyl ester at position 6 is a common feature in analogs, but replacement with a carbonitrile group (e.g., in ) significantly alters electronic properties and hydrogen-bonding capacity .
  • Halogenated aryl groups (e.g., 4-chlorophenyl in ) increase molecular rigidity and melting points compared to non-halogenated analogs .

Physical and Spectral Properties

Melting Points :

  • 5-(4-Chlorophenyl)-...-6-carbonitrile: 248–250°C . Allyl 5-phenyl-...-6-carboxylate: Likely lower than chlorinated analogs due to reduced polarity .

Spectral Data :

  • ¹H NMR : The target compound’s 2-phenylethyl group would show aromatic protons at δ 7.2–7.4 ppm and a methylene triplet near δ 3.6–4.0 ppm, similar to benzyl-substituted analogs .
  • IR : Ester carbonyl stretches (~1700 cm⁻¹) and pyrimidine-dione C=O bands (~1660 cm⁻¹) are consistent across analogs .

Preparation Methods

Organocatalyzed One-Pot Multicomponent Synthesis

One of the most effective methods for preparing tetrahydropyrido[2,3-d]pyrimidine derivatives involves a three-component reaction of:

  • Aromatic aldehydes,
  • Urea or thiourea,
  • 3,4-dihydro-2H-pyran or related cyclic compounds,

in the presence of organocatalysts such as l-proline and co-catalysts like trifluoroacetic acid (TFA). The reaction is typically conducted in acetonitrile under reflux conditions (~85 °C).

Key features:

  • The reaction proceeds via the formation of an N-acyliminium ion intermediate.
  • The cyclic ketone or dihydropyran acts as a nucleophile, attacking the intermediate to form the heterocyclic core.
  • The process generates three consecutive chiral centers with high diastereoselectivity, favoring the cis-isomer.
  • The product precipitates out and can be purified by recrystallization from ethanol.

Advantages:

  • Environmentally friendly with mild reaction conditions.
  • High yields and selectivity.
  • Catalyst availability and recyclability.
  • Amenable to parallel synthesis for combinatorial libraries.

Acid-Catalyzed Synthesis Using p-Toluenesulfonic Acid

An alternative acid-catalyzed approach employs p-toluenesulfonic acid (p-TSA) in a solvent mixture of DMF and acetonitrile under reflux. This method also uses the same three-component system as above.

Highlights:

  • p-TSA catalysis often results in higher yields compared to l-proline.
  • The reaction tolerates a variety of substituted aromatic aldehydes with electron-withdrawing or electron-donating groups.
  • The mechanism follows a similar pathway involving N-acyliminium ion intermediates and nucleophilic attack by dihydropyran.
  • The reaction is highly diastereoselective, forming the cis-isomer predominantly.

Hetero-Diels–Alder / [4+2] Cycloaddition Route

A more specialized method involves the generation of the N-acyliminium ion intermediate followed by a hetero-Diels–Alder or [4+2] cycloaddition with 3,4-dihydro-2H-pyran in the presence of trimethylsilyl chloride (TMSCl) as a catalyst.

Process details:

  • Reactants: Aromatic aldehyde, urea/thiourea, and dihydropyran.
  • Catalyst: TMSCl (5 mmol).
  • Solvent: Mixture of acetonitrile and DMF (2:1).
  • Conditions: Reflux.

This method also yields compounds with three chiral centers and high stereoselectivity, favoring the exo transition state to give the desired product.

Photocatalytic Visible Light Irradiation Method

Recent advancements include the use of visible light irradiation to promote the three-component reaction of aryl aldehydes, urea/thiourea, and tetrahydropyran derivatives without harsh conditions or toxic reagents.

Advantages:

  • Mild and green reaction conditions.
  • Avoids the use of strong acids or metal catalysts.
  • High yields and selectivity.

Mechanistic Insights

The general mechanism for these preparation methods involves:

  • Formation of an N-acyliminium ion intermediate from the aldehyde and urea/thiourea under acidic conditions.
  • Nucleophilic attack by the cyclic ketone or dihydropyran on the intermediate.
  • Cyclization through either exo or endo transition states, with the exo pathway favored due to steric considerations.
  • Formation of the tetrahydropyrido[2,3-d]pyrimidine ring system with three contiguous stereocenters.

Comparative Data Table of Preparation Methods

Method Catalyst(s) Solvent(s) Temperature Yield (%) Diastereoselectivity Key Advantages
Organocatalyzed (l-proline + TFA) l-Proline, TFA Acetonitrile Reflux (~85 °C) High (70-90) High (cis-isomer) Mild, environmentally friendly, scalable
Acid-catalyzed (p-TSA) p-Toluenesulfonic acid DMF/Acetonitrile Reflux Higher than l-proline High (cis-isomer) Higher yield, broad substrate scope
Hetero-Diels–Alder (TMSCl) Trimethylsilyl chloride Acetonitrile/DMF Reflux High High Stereoselective, efficient cycloaddition
Photocatalytic Visible Light None or photocatalyst Various green solvents Ambient/light High High Green chemistry, mild conditions

Research Findings and Notes

  • The use of organocatalysts such as l-proline combined with TFA provides an effective and green route to the target compound, with the reaction proceeding smoothly under reflux in acetonitrile.
  • Acid catalysis with p-TSA improves yields and tolerates a wider range of aldehyde substrates, making it valuable for synthesizing derivatives.
  • The hetero-Diels–Alder approach offers a stereoselective cycloaddition pathway that can be exploited for complex analog synthesis.
  • Photocatalytic methods represent a promising green alternative, reducing the need for harsh chemicals and improving environmental sustainability.
  • The formation of three consecutive chiral centers with high diastereoselectivity is a consistent feature across these methods, critical for biological activity.
  • These methods align with green chemistry principles by minimizing hazardous reagents and maximizing atom economy.

Q & A

Q. What are the standard synthetic protocols for preparing Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate?

  • Methodological Answer : The compound is synthesized via multi-component reactions (MCRs) involving pyrimidine precursors, esters, and phenylethylamine derivatives. A typical protocol includes:
  • Step 1 : Condensation of diketones (e.g., 2,4-dioxopyrimidine) with aldehydes and amines under reflux in ethanol or acetonitrile.
  • Step 2 : Esterification at the 6-position using methyl chloroformate in the presence of a base (e.g., triethylamine).
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity .
  • Key Conditions : Reaction temperatures (80–100°C), anhydrous solvents, and catalytic acids (e.g., p-toluenesulfonic acid) to accelerate cyclization.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C7, phenylethyl at N1) and aromatic proton environments.
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch of esters/diketones) and ~1600 cm⁻¹ (C=N/C=C aromatic stretches) validate functional groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 369.14 for C₁₉H₁₉N₃O₄) .
  • Melting Point Analysis : Consistency with literature values (e.g., 226–227°C) ensures purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the pyrido[2,3-d]pyrimidine core?

  • Methodological Answer :
  • Green Chemistry Approaches : Ultrasonic-assisted synthesis reduces reaction time (from 12 hours to 2–3 hours) and improves yields (by ~15%) by enhancing molecular collisions .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) stabilize intermediates during cyclization.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) increase solubility of intermediates but may require post-reaction dialysis to remove residues .

Q. What strategies are used to resolve contradictions in reported spectral data (e.g., NMR shifts or melting points)?

  • Methodological Answer :
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., ethyl or allyl esters) to identify systematic shifts.
  • X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., phenylethyl orientation) via single-crystal analysis (space group P2₁/c, Z = 4) .
  • Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of the phenylethyl group) causing split peaks at higher temperatures .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

  • Methodological Answer :
  • Functional Group Modifications : Synthesize analogs with varied substituents (e.g., replacing methyl with trifluoromethyl or hydroxyl groups) and test inhibitory potency against kinases or oxidoreductases.
  • Biochemical Assays : Use fluorescence polarization assays to measure binding affinity (Kd) or enzymatic inhibition (IC₅₀) .
  • Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts interactions with ATP-binding pockets or allosteric sites .

Methodological Notes

  • Handling Solubility Issues : If solubility data are unavailable (common for novel analogs), use Hansen solubility parameters or conduct preliminary tests in DMSO/PBS mixtures .
  • Safety Protocols : Follow OSHA guidelines for handling reactive intermediates (e.g., methyl chloroformate) and use fume hoods for all syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.